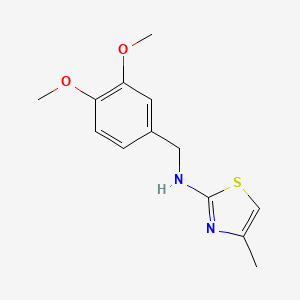

N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine

Description

N-(3,4-Dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine (CAS: 1153530-76-7) is a thiazole derivative characterized by a 4-methyl-substituted thiazole core and a 3,4-dimethoxybenzylamine group. This compound is marketed as a pharmaceutical intermediate with applications in medicinal chemistry research .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-8-18-13(15-9)14-7-10-4-5-11(16-2)12(6-10)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLDCWXIOVZZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine typically follows a multi-step approach involving:

- Formation of the 1,3-thiazole ring with substitution at the 4-position by a methyl group.

- Introduction of the amino substituent at the 2-position.

- N-alkylation or N-substitution of the 2-amino group with the 3,4-dimethoxybenzyl moiety.

This strategy ensures the selective functionalization of the thiazole ring and the desired substitution pattern.

Preparation of 4-Methyl-1,3-thiazol-2-amine Core

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones and thiourea or related thioamide derivatives. For the 4-methyl substitution, an α-haloketone bearing a methyl group at the appropriate position is used.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | α-Haloketone (e.g., 2-bromo-1-propanone) + thiourea | Reflux in ethanol or aqueous medium | 4-Methyl-1,3-thiazol-2-amine |

This reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and elimination to form the thiazole ring.

N-(3,4-Dimethoxybenzyl) Substitution

Once the 4-methyl-1,3-thiazol-2-amine core is obtained, the amino group at the 2-position is substituted with the 3,4-dimethoxybenzyl group. This is typically achieved by N-alkylation using 3,4-dimethoxybenzyl halides (e.g., bromide or chloride) under basic conditions.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 2 | 4-Methyl-1,3-thiazol-2-amine + 3,4-dimethoxybenzyl bromide | Base (e.g., K2CO3), solvent (DMF or acetonitrile), room temperature or mild heating | This compound |

The base deprotonates the amino group, facilitating nucleophilic substitution on the benzyl halide.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring formation | α-Haloketone (with methyl group) + thiourea; reflux in ethanol/water | 4-Methyl-1,3-thiazol-2-amine |

| 2 | N-Alkylation | 3,4-Dimethoxybenzyl bromide + base (K2CO3); DMF or acetonitrile; mild heat | This compound |

Research Findings and Analytical Data

- The synthesized this compound can be characterized by standard spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

- Related compounds have shown biological activity as tubulin polymerization inhibitors, suggesting that the synthetic approach yields biologically relevant compounds.

- Molecular docking studies on similar thiazole-2-amines indicate that the presence of methoxy groups on the benzyl substituent may enhance binding interactions via Van der Waals and electrostatic forces.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the thiazole ring or the benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring or the benzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives or benzyl derivatives.

Substitution: Substituted thiazole or benzyl derivatives.

Scientific Research Applications

Antitumor Activity

Thiazole derivatives, including N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | DNA adduct formation |

| Compound B | A549 | 1.98 | Apoptosis induction |

| This compound | HeLa | TBD | TBD |

A study on the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells demonstrated significant apoptosis at concentrations as low as 100 nM, indicating the potential for developing effective anticancer agents from this class of compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Modifications in the thiazole structure can enhance activity against both Gram-negative and Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Various Bacteria

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

In studies focusing on multidrug-resistant bacterial strains, thiazole derivatives have shown enhanced antimicrobial activity with specific electron-donating groups .

Case Study 1: Antitumor Efficacy

A detailed investigation into the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells revealed that certain derivatives could induce apoptosis through reactive metabolite formation mediated by cytochrome P450 enzymes. This highlights the importance of metabolic activation in the anticancer efficacy of these compounds.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial potential of thiazole derivatives against multidrug-resistant bacterial strains. Results indicated that compounds with electron-donating groups exhibited significantly enhanced activity compared to those without such substitutions, suggesting structural modifications can optimize efficacy .

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzyl group can interact with enzymes, receptors, or other biomolecules, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Physicochemical Properties

- Lipophilicity : The 3,4-dimethoxybenzyl group in the target compound increases logP compared to simpler analogs like N,4-dimethylthiazol-2-amine. Dichlorophenyl or nitro substituents (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) further elevate logP but reduce solubility.

- Electronic Effects : Methoxy groups donate electrons, stabilizing the aromatic ring, while nitro or chloro groups withdraw electrons, altering reactivity and binding affinities .

Biological Activity

N-(3,4-Dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound based on current research findings.

- Chemical Formula : C₁₃H₁₆N₂O₂S

- CAS Number : 1153530-76-7

- Molecular Weight : 264.35 g/mol

- Structure : The compound features a thiazole ring substituted with a dimethoxybenzyl group and a methyl group.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.

- Modulation of Signaling Pathways : It may interact with specific molecular targets involved in cell signaling pathways associated with cancer progression.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro assays indicated that compounds related to thiazoles can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values often in the micromolar range .

- A study highlighted that modifications on the benzene ring enhance the anticancer activity of thiazole derivatives, suggesting that this compound could be a promising candidate for further development .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

- Research indicates that certain thiazole compounds exhibit activity against various bacterial strains and fungi, which may be attributed to their ability to disrupt microbial cell function .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to modulate pro-inflammatory cytokines:

- Studies have shown that thiazole derivatives can reduce levels of inflammatory markers such as IL-6 and TNF-alpha in vitro .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions. A typical approach involves refluxing 2-amino-4-methylthiazole with 3,4-dimethoxybenzaldehyde in absolute ethanol under acidic conditions (e.g., acetic acid) for 7 hours, followed by recrystallization from ethanol .

- Optimization : Key variables include solvent polarity (ethanol vs. methanol), catalyst type (e.g., Lewis acids for Schiff base formation), and reaction time. Yields may improve with inert atmospheres or microwave-assisted synthesis.

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical for validation?

- Techniques :

- 1H/13C NMR : Aromatic protons (δ 6.8–7.6 ppm), methoxy groups (δ ~3.7 ppm), and thiazole protons (δ 8.4–8.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270.21 for analogous compounds) confirm molecular weight .

- Elemental Analysis : Expected C, H, N, S percentages (e.g., C: ~66.6%, N: ~10.4%) validate purity .

Advanced Research Questions

Q. What computational strategies are recommended for studying the structure-activity relationship (SAR) of this compound in antimicrobial applications?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with bacterial targets (e.g., DNA gyrase) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with antimicrobial activity using descriptors like logP and HOMO-LUMO gaps .

- Validation : Compare docking scores with experimental MIC values against E. coli or S. aureus to refine predictive models.

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Method : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Key parameters:

- Torsion angles : Verify orientation of the 3,4-dimethoxybenzyl group relative to the thiazole ring.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) for stability insights .

Q. What experimental and analytical steps address contradictions in biological activity data across studies?

- Troubleshooting :

- Bioassay standardization : Use CLSI guidelines for MIC assays to minimize variability.

- Compound stability : Test degradation under storage (e.g., HPLC monitoring at 0, 24, 48 hours).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.